molecular formula C14H16N4O2S B5757046 N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B5757046
M. Wt: 304.37 g/mol
InChI Key: OBFQPESMKFOTCI-UHFFFAOYSA-N
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Description

N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide, also known as AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is not fully understood. However, it is known to act as a selective antagonist of the T-type calcium channel, which plays a crucial role in neuronal excitability. By blocking these channels, this compound may reduce neuronal excitability and prevent the onset of seizures and anxiety-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been demonstrated to reduce the frequency and duration of seizures, decrease anxiety-related behaviors, and alleviate neuropathic pain. Additionally, this compound has been shown to have a low toxicity profile and does not appear to produce significant side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is its selectivity for T-type calcium channels, which allows for targeted modulation of neuronal activity. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other anticonvulsant and anxiolytic drugs. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide. One area of interest is its potential as a treatment for anxiety disorders, which are a significant public health concern. Additionally, further investigation into the mechanism of action of this compound may lead to the development of more selective and effective drugs for the treatment of neurological disorders. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize dosing regimens and improve its clinical efficacy.

Synthesis Methods

N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can be synthesized by the reaction of 4-methoxybenzoyl chloride with N-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide has been studied extensively for its potential therapeutic properties in various fields of research. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential as a treatment for anxiety disorders, epilepsy, and neuropathic pain.

Properties

IUPAC Name

4-methoxy-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-3-8-18-12(16-17-14(18)21)9-15-13(19)10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFQPESMKFOTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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